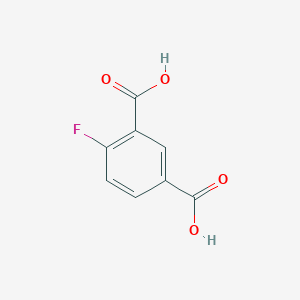

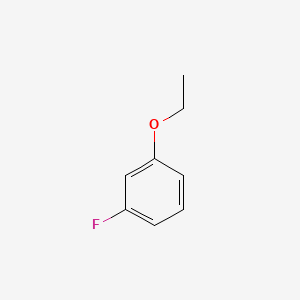

1-Ethoxy-3-fluorobenzene

Descripción general

Descripción

1-Ethoxy-3-fluorobenzene is a chemical compound that is part of the broader class of organofluorine compounds. These compounds are characterized by the presence of fluorine atoms attached to an aromatic ring, which can significantly alter the chemical and physical properties of the molecule. While the provided papers do not directly discuss 1-ethoxy-3-fluorobenzene, they do provide insights into the behavior of similar fluorinated aromatic compounds and their derivatives.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds can be complex due to the reactivity of fluorine. For instance, the synthesis of 1-fluoro-2,5-dimethoxy-4-nitrobenzene was achieved by reacting 2-fluoro-1,4-dimethoxybenzene with nitric acid, yielding a 90% success rate . Similarly, fluorinated benzothiazepines were synthesized through the reaction of aminobenzenethiols with benzoyl-2-propenoic acids in the presence of trifluoroacetic acid . These methods suggest that the synthesis of 1-ethoxy-3-fluorobenzene would likely involve careful control of reaction conditions to incorporate the ethoxy and fluorine substituents successfully.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds is significantly influenced by the presence of fluorine atoms. For example, the crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure with C–H⋅⋅⋅F–C hydrogen bonding and short F⋅⋅⋅F separations . These weak intermolecular interactions play a crucial role in the crystal packing of such non-polar compounds. The molecular structure of 1-ethoxy-3-fluorobenzene would similarly be expected to exhibit unique packing arrangements due to the influence of the fluorine atom.

Chemical Reactions Analysis

The reactivity of fluorinated aromatic compounds can be quite distinct from their non-fluorinated counterparts. The presence of fluorine can affect the electron distribution within the molecule, influencing its chemical behavior. For example, the photophysics of 1,4-diethynyl-2-fluorobenzene in solution and crystals showed that aggregation affects the absorption and emission spectra, with red-shifted absorption observed at high concentrations and low temperatures . This suggests that 1-ethoxy-3-fluorobenzene may also exhibit unique reactivity patterns, particularly in the presence of other chemical species or under varying environmental conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are often altered by the introduction of fluorine atoms. The study of 4-[2-(perfluoroalkyl)ethoxy]-substituted nitrobenzenes and benzonitriles revealed notable smectic properties and a partially interdigitated bilayer arrangement in the smectic A phase . These findings indicate that the physical properties such as phase behavior and molecular arrangement can be significantly influenced by fluorination. Therefore, 1-ethoxy-3-fluorobenzene would likely exhibit distinct physical and chemical properties, which could be exploited in various applications, such as in the development of liquid crystals or other materials with specialized functions.

Aplicaciones Científicas De Investigación

1. Organometallic Chemistry and Catalysis

1-Ethoxy-3-fluorobenzene is a derivative of fluorobenzene and has been recognized for its utility in organometallic chemistry and catalysis. Specifically, fluorobenzenes like 1-Ethoxy-3-fluorobenzene are used as solvents or ligands in transition-metal-based catalysis due to their ability to bind weakly to metal centers, allowing for easy displacement. This property facilitates a variety of chemical transformations and synthetic processes, including C-H and C-F bond activation reactions, which are integral to contemporary organic synthesis (Pike, Crimmin, & Chaplin, 2017).

2. Molecular Ordering and Statistical Analysis

The molecular ordering of compounds related to 1-Ethoxy-3-fluorobenzene has been studied extensively using statistical approaches based on quantum mechanics and computer simulation. These studies involve evaluating atomic charges, dipole moments, and intermolecular interactions to understand the molecular arrangements and configurations at phase transition temperatures. Such research provides valuable insights into the behavior of smectogenic compounds and their interactions in different media, which is crucial for developing advanced materials with tailored properties (Ojha, 2005).

3. Environmental Degradation and Hydrodefluorination

Environmental degradation of fluorinated compounds, including 1-Ethoxy-3-fluorobenzene, is a critical area of research due to the increasing use of these compounds in various applications. Studies have been conducted to explore suitable methods for the degradation of fluorinated compounds under environmentally relevant conditions. For instance, research on the hydrodefluorination and hydrogenation of fluorobenzene derivatives under mild aqueous conditions has been conducted to understand the degradation pathways and identify stable end products, providing valuable information for environmental remediation efforts (Baumgartner & McNeill, 2012).

Safety and Hazards

Mecanismo De Acción

Aromatic ethers, including 1-Ethoxy-3-fluorobenzene, are often used in organic chemistry reactions, including nucleophilic substitutions and eliminations . The presence of the ether group can influence the reactivity of the compound and its potential interactions with biological targets.

The pharmacokinetics of a compound — how it is absorbed, distributed, metabolized, and excreted in the body — can be influenced by many factors, including its chemical structure, the route of administration, and individual patient characteristics. For example, the presence of the ether and fluorine groups in 1-Ethoxy-3-fluorobenzene might influence its solubility, and therefore its absorption and distribution .

Propiedades

IUPAC Name |

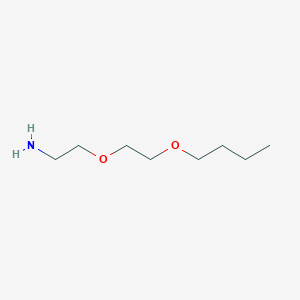

1-ethoxy-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-2-10-8-5-3-4-7(9)6-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWCZZMOTBWUAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196621 | |

| Record name | Benzene, 1-ethoxy-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethoxy-3-fluorobenzene | |

CAS RN |

458-03-7 | |

| Record name | 1-Ethoxy-3-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=458-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-ethoxy-3-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000458037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-ethoxy-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.